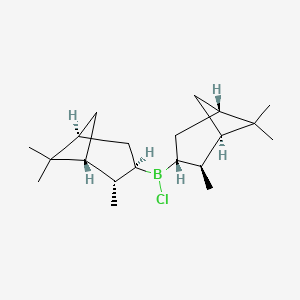
(-)-Cloroborano de diisopinocampfilo
Descripción general
Descripción
Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane is a compound studied within the field of organoboron chemistry. Organoboron compounds are of significant interest due to their versatile reactivity and application in the synthesis of complex organic molecules. This specific compound's structure includes a chloroborane moiety attached to a bicyclic terpene framework, indicating its potential utility in synthetic chemistry for the formation of boron-centered reagents and catalysts.
Synthesis Analysis
The synthesis of related organoboron compounds often involves the reaction of chloroboranes with organic substrates. For example, chloroborane can react with 1-(trimethylsilyl)imidazole leading to monomeric borylimidazoles, showcasing a methodology that could be adapted for synthesizing similar compounds like chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane (Görz, Pritzkow, & Siebert, 2003).
Molecular Structure Analysis
The molecular structure of organoboron compounds is crucial for understanding their reactivity and properties. X-ray crystallography often provides insights into the arrangement of atoms within these molecules, revealing how the boron center's coordination influences the overall geometry and potential reactivity. Although specific structural data for chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane isn't available, related compounds exhibit planar or near-planar geometries around the boron center, influencing their chemical behavior (Galsworthy, Green, Williams, & Chernega, 1998).
Chemical Reactions and Properties
Organoboron compounds participate in various chemical reactions, including hydroboration, cross-coupling, and as intermediates in organic synthesis. The presence of a chloroborane group in the molecule suggests it could be involved in nucleophilic substitution reactions, contributing to the formation of new C-B bonds. Such reactivity patterns are essential for the synthesis of complex organic molecules and for modifications of the boron-containing core for further applications (Walton et al., 2010).
Aplicaciones Científicas De Investigación
Acoplamiento cruzado asimétrico en síntesis orgánica
Este compuesto se utiliza en el acoplamiento cruzado asimétrico catalizado por Ni/fotoredox dual para acceder a ésteres bórico bencílicos quirales {svg_1}. Este enfoque se lleva a cabo en condiciones suaves (luz visible, temperatura ambiente, sin base fuerte) para acceder a los versátiles ésteres bórico bencílicos con buena tolerancia al grupo funcional y excelentes enantioselectividades {svg_2}.
Síntesis de derivados de ácido bórico
Se utiliza en la síntesis de derivados de ácido bórico {svg_3}. Los ácidos bóricos y sus derivados quelatos son una subclase de compuestos organoboranos que se utilizan en reacciones de acoplamiento cruzado, catálisis, química medicinal, materiales de polímeros u optoelectrónica {svg_4}.
Reordenamiento esquelético de moléculas que contienen boro
Una molécula anulénica que contiene una porción de cloroborano tricoordinada, que exhibe un efecto de proximidad borano-olefina, sufre un reordenamiento esquelético tras la abstracción del cloruro, para generar una molécula macrocíclica tridimensional que presenta una estructura de borocenio (η 5 -ciclopentadienil–B + –R) {svg_5}.
Metanólisis de cloroborano
La metanólisis de cloroborano produce un subproducto, que se elimina a vacío. Este proceso se utiliza en la síntesis de ciertos compuestos {svg_6}.
Catálisis en funcionalización regioselectiva
Los ácidos bóricos, que pueden sintetizarse utilizando este compuesto, catalizan la funcionalización regioselectiva de dioles, carbohidratos o reacciones de apertura del anillo de epóxido {svg_7}.
Síntesis de compuestos bioactivos
Los ácidos bóricos, que pueden sintetizarse utilizando este compuesto, se han utilizado como compuestos bioactivos {svg_8}.
Propiedades
IUPAC Name |
chloro-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHHVRCDVOTID-VMAIWCPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85116-37-6 | |
| Record name | (-)-B-Chlorodiisopinocampheylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Borane, chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes (-)-Diisopinocampheyl chloroborane particularly useful in the synthesis of pharmaceuticals like Latanoprost?
A1: (-)-Diisopinocampheyl chloroborane exhibits high enantioselectivity when reducing prochiral ketones to chiral alcohols. [] This is crucial in pharmaceutical synthesis, where the desired biological activity often resides in a specific enantiomer of a drug molecule. In the case of Latanoprost, a glaucoma medication, a key step involves the reduction of a ketone to form the (S)-enantiomer of the alcohol. (-)-Diisopinocampheyl chloroborane's ability to selectively produce this enantiomer with high purity (>95%) makes it an ideal reagent for this synthesis. [] This selectivity drastically simplifies the purification process, as separating enantiomers can be complex and costly.
Q2: Are there any drawbacks to using (-)-Diisopinocampheyl chloroborane compared to other reducing agents?
A2: While effective, (-)-Diisopinocampheyl chloroborane can sometimes lead to nonlinear effects in reactions, meaning the enantiomeric excess of the product doesn't always correlate linearly with the enantiomeric purity of the reagent. [] Factors like reagent preparation and stoichiometry can influence this. [] Researchers need to carefully optimize reaction conditions to ensure reproducible and predictable outcomes when using this reagent.
Q3: Beyond Latanoprost synthesis, what other applications utilize (-)-Diisopinocampheyl chloroborane's unique properties?
A3: The pharmaceutical industry leverages this reagent for various chiral intermediates. One example is the synthesis of 2-[[3-(S)-[3-[2-(7-chloro-2-quinolyl) ethenyl] phenyl]-3-hydroxypropyl] methyl benzoate, a key intermediate for Montelukast sodium, an asthma medication. [] (-)-Diisopinocampheyl chloroborane facilitates a crucial asymmetric reduction step, again highlighting its value in constructing chiral centers found in many drug molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



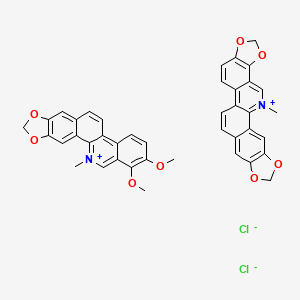
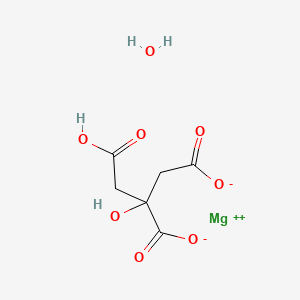
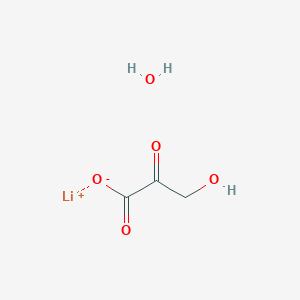
![Methanamine, N-[1-(2-pyridinyl)ethylidene]-, N-oxide (9CI)](/img/no-structure.png)
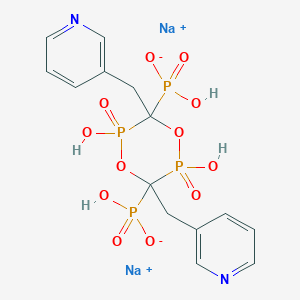
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
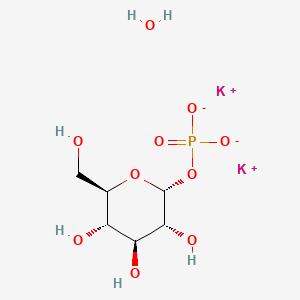
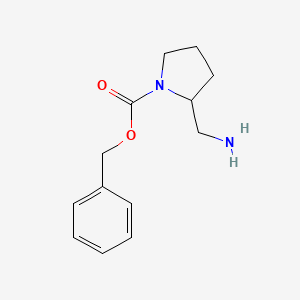
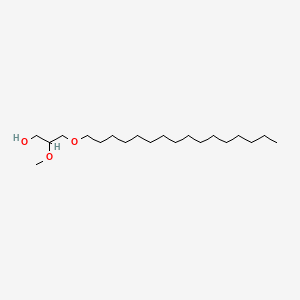
![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)